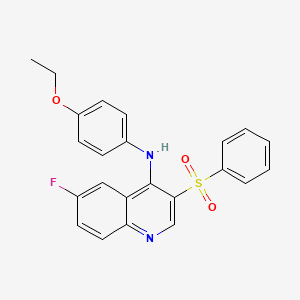
N-(4-ethoxyphenyl)-6-fluoro-3-(phenylsulfonyl)quinolin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(4-ethoxyphenyl)-6-fluoro-3-(phenylsulfonyl)quinolin-4-amine” is a quinoline derivative. Quinoline is a heterocyclic aromatic organic compound with the molecular formula C9H7N . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .
Synthesis Analysis
Quinoline and its derivatives can be synthesized using various protocols reported in the literature. Some of the well-known classical synthesis protocols include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of quinoline consists of a benzene ring fused with a pyridine ring. The presence of the nitrogen atom in the pyridine ring and the various substituents on the quinoline core can greatly influence the chemical properties and biological activities of the quinoline derivatives .Chemical Reactions Analysis
Quinoline and its derivatives can undergo various chemical reactions, including electrophilic and nucleophilic substitutions, due to the presence of the aromatic ring and the nitrogen atom .Applications De Recherche Scientifique
Synthesis and Characterization
N-(4-ethoxyphenyl)-6-fluoro-3-(phenylsulfonyl)quinolin-4-amine, due to its complex structure, has potential applications in various fields of scientific research, particularly in synthesis and characterization of novel compounds. For example, its structural relatives have been used in the synthesis of metabolites, such as ethyl 4-(3-hydroxy-4-methoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl)quinoline-3-carboxylate, through efficient synthetic routes involving methanesulfonyl as a protective group (Mizuno et al., 2006). This showcases the compound's potential in aiding the development of new synthetic methodologies.
Photophysical Properties and Application
The compound's quinoline core is significant in the study of photophysical properties, where derivatives like 6-methoxy-4-quinolone have exhibited strong fluorescence across a wide pH range, suggesting applications in biomedical analysis and fluorescent labeling (Hirano et al., 2004). Such characteristics underscore the compound's relevance in developing new fluorescent probes and labels.
Anti-inflammatory and Antiproliferative Activities
Research into fluorine-substituted quinoline derivatives has revealed potential anti-inflammatory and antiproliferative activities, suggesting the utility of N-(4-ethoxyphenyl)-6-fluoro-3-(phenylsulfonyl)quinolin-4-amine in medicinal chemistry. Specifically, fluorine-substituted 1,4,5,6-tetrahydrobenzo[h]quinazolin-2-amine derivatives have demonstrated improved solubility and potential inhibitory effects on LPS-induced NO secretion, indicating their therapeutic potential (Sun et al., 2019).
Applications in Organic Light-Emitting Devices (OLEDs)
The compound's derivatives have found applications in the development of standard-red organic light-emitting device (OLED) applications, where novel red-emissive fluorophores have been synthesized for enhanced chromaticity and reduced concentration quenching (Luo et al., 2015). This highlights the potential of N-(4-ethoxyphenyl)-6-fluoro-3-(phenylsulfonyl)quinolin-4-amine in the design and improvement of OLED materials.
Orientations Futures
Quinoline and its derivatives have found numerous applications in medicinal chemistry and drug discovery due to their diverse biological activities . Future research may focus on the synthesis of new quinoline derivatives with improved biological activities and reduced side effects, as well as their potential applications in various fields.
Propriétés
IUPAC Name |
3-(benzenesulfonyl)-N-(4-ethoxyphenyl)-6-fluoroquinolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN2O3S/c1-2-29-18-11-9-17(10-12-18)26-23-20-14-16(24)8-13-21(20)25-15-22(23)30(27,28)19-6-4-3-5-7-19/h3-15H,2H2,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSSUFJGXSAAQEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxyphenyl)-6-fluoro-3-(phenylsulfonyl)quinolin-4-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

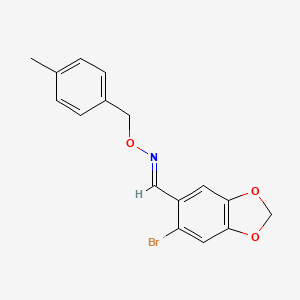
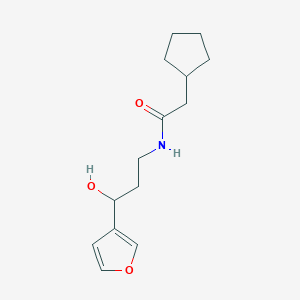

![4-[(E)-1-(dimethylamino)ethylidene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B2895213.png)
![N-(4-ethylphenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2895214.png)
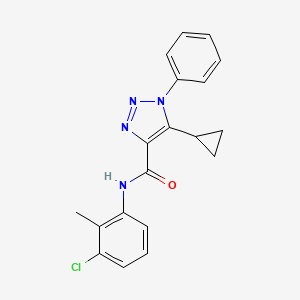
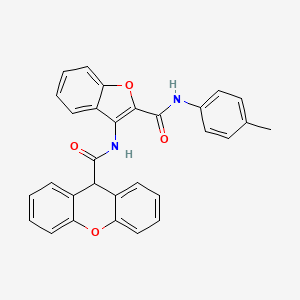
![[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetic acid](/img/structure/B2895221.png)

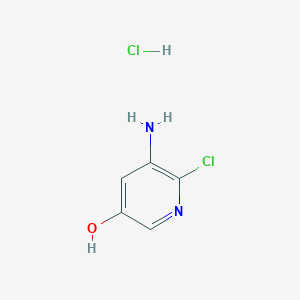
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-(trifluoromethoxy)benzamide](/img/structure/B2895226.png)
![3-cyclopentyl-6-methyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B2895227.png)
![N-[2-(1,3-Dioxolan-2-yl)ethyl]-N-[(4-methylphenyl)methyl]prop-2-yn-1-amine](/img/structure/B2895229.png)
